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Compound of Interest

Compound Name: N-Nitrosometoprolol

Cat. No.: B8145643

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the genotoxic profiles of two nitrosamine
impurities derived from commonly prescribed beta-blockers: N-Nitrosometoprolol and N-
Nitroso-propranolol. The information presented herein is compiled from publicly available
experimental data to assist in the risk assessment and management of these potential
mutagens.

Executive Summary

Both N-Nitrosometoprolol and N-Nitroso-propranolol have demonstrated genotoxic potential
in various assays. N-Nitroso-propranolol has been more extensively studied and has been
shown to be mutagenic in the Ames test and to induce DNA damage and micronuclei in human
cell lines. Its metabolic activation is primarily mediated by the cytochrome P450 enzyme
CYP2C19[1][2]. N-Nitrosometoprolol has also been shown to be genotoxic, causing DNA
fragmentation in rat and human hepatocytes and inducing micronuclei in rat liver cells in
vivo[3]. While both compounds require metabolic activation to exert their genotoxic effects, a
direct comparison of their potency is limited by the availability of data for N-Nitrosometoprolol
in some key in vitro assays.

Data Presentation: Quantitative Genotoxicity Data

The following tables summarize the available quantitative data for the genotoxicity of N-
Nitrosometoprolol and N-Nitroso-propranolol.
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Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results

. Metabolic Concentration
Compound Test Strain o Result
Activation Range
N-
_ Data not Data not Data not Data not
Nitrosometoprolo ) ) ] ]
available available available available

Positive, dose-

N-Nitroso- S. typhimurium Hamster Liver S9
0 - 200 u g/plate dependent
propranolol TA100 (10%) )
increase[1]
L ) Positive, dose-
S. typhimurium Hamster Liver S9
0 - 200 p g/plate dependent
TA1535 (10%) _
increase[1]
o ] Positive, dose-
S. typhimurium Hamster Liver S9
0 - 200 u g/plate dependent
TA98 (10%) _
increase
Table 2: In Vitro Micronucleus Assay Results
] Metabolic Concentration
Compound Cell Line L Result
Activation Range
N-
_ Data not Data not Data not Data not
Nitrosometoprolo ) ) ] ]
| available available available available
Positive, dose-
. i dependent
N-Nitroso- Hamster Liver S9 0-10 uM (24h ) ]
Human TK®6 cells increase in
propranolol (0.4%) treatment) ) )
micronuclei
frequency

Table 3: DNA Damage Assay Results
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Cell Concentration
Compound Assay Type . Result
Line/System Range
Positive, dose-
N- DNA
) ) dependent
Nitrosometoprolo  Fragmentation Rat Hepatocytes 0.1-1mM

(Alkaline Elution)

increase in DNA

fragmentation

Positive, dose-

DNA
] Human dependent
Fragmentation 0.1-1mM ) ]
) ) Hepatocytes increase in DNA
(Alkaline Elution) )
fragmentation
Positive, dose-
] DNA
N-Nitroso- ] dependent
Fragmentation Rat Hepatocytes 0.01-0.1 mM ] ]
propranolol ) ) increase in DNA
(Alkaline Elution) )
fragmentation
Positive, dose-
DNA
) Human dependent
Fragmentation 0.01-0.1 mM ) ]
) ] Hepatocytes increase in DNA
(Alkaline Elution) )
fragmentation
Positive, dose-
CometAssay (%  Human HepaRG dependent
0 - 250 pM

Tail DNA)

2D culture

increase in % tail
DNA

Table 4: In Vivo Micronucleus Assay Results
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Compound Species Tissue Dose Result
Significant
N- , 1000 mg/kg _ _
) Rat (partially ] ] increase in
Nitrosometoprolo i Liver (single gavage ]
hepatectomized) micronucleated
I dose)
hepatocytes
Significant
) ) 1000 mg/kg ) )
N-Nitroso- Rat (partially ) ) increase in
i Liver (single gavage )
propranolol hepatectomized) dose) micronucleated
ose
hepatocytes

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Bacterial Reverse Mutation Assay (Ames Test) for N-
Nitroso-propranolol

Test Strains:Salmonella typhimurium strains TA98, TA100, and TA1535 were used to detect
frameshift and base-pair substitution mutations, respectively.

e Metabolic Activation: The assay was conducted with and without a metabolic activation
system. The S9 fraction was prepared from the livers of male golden Syrian hamsters pre-
treated with Aroclor 1254. A 10% (v/v) S9 mix was used.

e Procedure: The pre-incubation method was employed. The test compound, bacterial culture,
and S9 mix (or buffer for tests without metabolic activation) were pre-incubated at 37°C
before being mixed with molten top agar and poured onto minimal glucose agar plates. The
plates were incubated at 37°C for 48-72 hours, after which the number of revertant colonies
was counted.

» Data Analysis: A positive response was defined as a dose-related increase in the mean
number of revertants per plate to at least twice the mean of the solvent control.

In Vitro Micronucleus Assay for N-Nitroso-propranolol
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Cell Line: Human lymphoblastoid TK6 cells were used.

Metabolic Activation: A 0.4% (v/v) hamster liver S9 mix was used for metabolic activation in
the 24-hour continuous treatment protocol.

Procedure: Cells were exposed to various concentrations of N-Nitroso-propranolol in the
presence of the S9 mix for 24 hours. Cytochalasin B was added to block cytokinesis,
allowing for the identification of binucleated cells. Following incubation, cells were harvested,
fixed, and stained. The frequency of micronuclei in binucleated cells was then scored using
microscopy.

Data Analysis: A statistically significant, dose-dependent increase in the frequency of
micronucleated cells was considered a positive result.

DNA Fragmentation by Alkaline Elution

Cell System: Primary cultures of rat and human hepatocytes were utilized.

Procedure: Hepatocytes were exposed to the test compounds for 20 hours. After treatment,
the cells were lysed on a filter, and the DNA was slowly eluted with an alkaline solution. The
rate of elution is proportional to the number of single-strand breaks in the DNA. The amount
of DNA in the eluted fractions and remaining on the filter was quantified to determine the
extent of DNA fragmentation.

Data Analysis: An increase in the rate of DNA elution compared to the control was indicative
of DNA damage.

Mandatory Visualizations
Signaling Pathways and Experimental Workflows
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Caption: General metabolic activation pathway of N-nitrosamines leading to genotoxicity.

Metabolic
(N-Nitroso-propranolol Activation CYP2C19 Reactive Metabolite

Click to download full resolution via product page

DNA Damage
Micronuclei
Mutations

Caption: Metabolic activation of N-Nitroso-propranolol by CYP2C19.
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Caption: Postulated metabolic activation of N-Nitrosometoprolol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Analysis of the Genotoxicity of N-
Nitrosometoprolol and N-Nitroso-propranolol]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b8145643#n-nitrosometoprolol-vs-n-nitroso-
propranolol-genotoxicity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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